3,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Structural confirmation Quality control Chemical identity verification

3,4-Dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide class. Its molecular formula is C₁₈H₁₇N₃O₃S (exact mass 355.099063 g/mol), and its structure is confirmed by ¹H NMR spectroscopy in DMSO-d₆.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 392243-42-4
Cat. No. B2921161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS392243-42-4
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C18H17N3O3S/c1-11-6-4-5-7-13(11)17-20-21-18(25-17)19-16(22)12-8-9-14(23-2)15(10-12)24-3/h4-10H,1-3H3,(H,19,21,22)
InChIKeyXMBWXVURKGBOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392243-42-4): Structural Identity and Procurement Classification


3,4-Dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide class. Its molecular formula is C₁₈H₁₇N₃O₃S (exact mass 355.099063 g/mol), and its structure is confirmed by ¹H NMR spectroscopy in DMSO-d₆ [1]. The compound features a 3,4-dimethoxyphenyl ring linked via an amide bridge to a 5-(2-methylphenyl)-1,3,4-thiadiazole core. This specific substitution pattern — an ortho-tolyl group at position 5 of the thiadiazole and two methoxy groups at positions 3 and 4 of the benzamide phenyl ring — defines its chemical identity and differentiates it from regioisomeric and functional analogs. Thiadiazole-benzamide hybrids are under active investigation as kinase inhibitors, anticancer agents, and Wnt signalling pathway modulators [2].

Why 3,4-Dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Casually Replaced by Other Thiadiazole-Benzamide Analogs


In the 1,3,4-thiadiazol-2-yl-benzamide series, even minor changes in the substitution pattern on either the benzamide phenyl ring or the thiadiazole C5-aryl group can drastically alter biological activity, target selectivity, and drug-like properties. Published structure-activity relationship (SAR) studies on closely related analogs demonstrate that the position of the methyl group on the phenyl ring attached to the thiadiazole (ortho vs. meta vs. para) and the number and location of methoxy substituents on the benzamide ring are critical determinants of antiproliferative potency and selectivity [1]. For example, in systematic anticancer evaluations of 1,3,4-thiadiazole derivatives, only specific substitution combinations yielded IC₅₀ values below 10 µM with acceptable selectivity over normal fibroblasts, while other close structural neighbors were either inactive or unacceptably toxic [1]. The ortho-methyl group in the target compound introduces unique steric and electronic effects that are not replicated by meta- or para-substituted analogs, making generic replacement unreliable without confirmatory re-screening.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392243-42-4)


1H NMR Structural Fingerprint Differentiating the Ortho-Tolyl Thiadiazole Regioisomer from Meta- and Para-Substituted Analogs

The ¹H NMR spectrum of the target compound in DMSO-d₆ provides a definitive, quantifiable fingerprint that distinguishes it from its meta-tolyl (CAS 392241-17-7) and para-tolyl isomers. The ortho-methyl group on the C5-phenyl ring produces characteristic aromatic proton splitting patterns in the δ 7.1–7.6 ppm region, while the two methoxy singlets at positions 3 and 4 of the benzamide ring appear at distinct chemical shifts (δ ~3.8–3.9 ppm) [1]. These spectral features are absent or shifted in analogs bearing a single methoxy, a 2,4-dimethoxy, or a 3,5-dimethoxy substitution pattern. The full ¹H NMR spectrum is publicly available via SpectraBase and can serve as a primary reference for batch-to-batch identity confirmation [1]. In contrast, the N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide regioisomer — where the dimethoxyphenyl moiety is on the thiadiazole rather than the benzamide — shows a completely different aromatic proton pattern despite sharing the same molecular formula, reinforcing the necessity of NMR-based structural verification prior to biological use.

Structural confirmation Quality control Chemical identity verification

Antiproliferative Selectivity Compared with Normal Fibroblasts in the 1,3,4-Thiadiazole-Benzamide Class

Although compound-specific IC₅₀ data for CAS 392243-42-4 have not been published in peer-reviewed literature, robust class-level evidence from a systematic SAR study of 24 novel 1,3,4-thiadiazole derivatives establishes that antiproliferative potency alone is an insufficient selection criterion; selectivity over normal cells is the critical differentiation factor. In that study, derivatives 4, 7a, and 7d exhibited potent activity but were toxic to normal fibroblasts and therefore excluded from further development, while derivatives 6b and 19 showed IC₅₀ values below 10 µM against MCF-7 breast cancer cells with high selectivity for cancer cells over normal fibroblasts [1]. The target compound's ortho-tolyl substitution at the thiadiazole C5 position is a structural feature shared with several high-selectivity compounds in this series, and the presence of the 3,4-dimethoxy motif on the benzamide ring has been associated with favorable drug-like properties and CDK1 inhibition potential [1]. Without direct data for this specific compound, users should cross-reference the selectivity pattern observed in the published series when choosing it over analogs lacking selectivity data.

Anticancer Selectivity Cytotoxicity profiling

Wnt Signalling Pathway Inhibitor Potential Relative to Other Heterocyclic Benzamide Scaffolds

The 1,3,4-thiadiazol-2-yl-benzamide scaffold, to which the target compound belongs, is explicitly claimed in patent literature as an inhibitor of the Wnt signalling pathway [1]. The patent (US20180044306A1) describes compounds of general formula (I) wherein the thiadiazole ring is linked to a benzamide moiety, a structural architecture identical to that of CAS 392243-42-4. Wnt pathway inhibitors are of high procurement interest because aberrant Wnt signalling drives multiple cancer types, including colorectal cancer, hepatocellular carcinoma, and triple-negative breast cancer, and few selective Wnt inhibitors are clinically available. In contrast, structurally related 1,2,4-thiadiazole regioisomers and non-benzamide thiadiazoles lack this patent-supported Wnt inhibitory activity unless explicitly claimed. The target compound's ortho-tolyl substituent at position 5 of the 1,3,4-thiadiazole aligns with the substitution vectors described in the Wnt inhibitor patent [1], distinguishing it from benzamide derivatives containing other heterocyclic cores (e.g., 1,2,4-triazole, oxadiazole) that operate through different mechanisms.

Wnt signalling Cancer stem cells Targeted therapy

P2X3/P2X2/3 Receptor Antagonist Potential: Differentiation from Non-Thiadiazole Purinergic Ligands

A distinct therapeutic avenue for thiadiazole-substituted arylamides, including the target compound's structural class, is antagonism of the P2X3 and P2X2/3 purinergic receptors. Hoffmann-La Roche patent WO2010069794A1 claims thiadiazole-substituted arylamides as P2X3/P2X2/3 receptor antagonists, specifically covering compounds where R₁ is an optionally substituted thiadiazolyl group and R₂ is an optionally substituted phenyl ring [1]. The target compound, bearing a 1,3,4-thiadiazol-2-yl group and a 2-methylphenyl moiety, falls within this claimed structural space. P2X3 receptor antagonists are under active clinical investigation for chronic cough, pain, and overactive bladder, making procurement differentiation relevant for neuroscience and urology research programs. Compounds with alternative heterocyclic cores (e.g., pyrimidine, pyridazine, or non-thiadiazole five-membered rings) lack this specific P2X3 patent protection and may exhibit different selectivity profiles against related P2X subtypes.

P2X3 antagonist Pain Genitourinary disorders

Physicochemical Drug-Likeness Profile Compared with Heavily Substituted 1,3,4-Thiadiazole Analogs

The molecular properties of CAS 392243-42-4 (MW 355.41; C₁₈H₁₇N₃O₃S; H-bond donor count 1; H-bond acceptor count 6) place it within Lipinski's rule-of-five chemical space, a prerequisite for oral bioavailability. Computational ADMET profiling of closely related 1,3,4-thiadiazole derivatives from the same chemical class shows that compounds in this molecular weight and polarity range generally exhibit high predicted intestinal absorption and low blood-brain barrier penetration [1]. In contrast, many functionally analogous thiadiazole derivatives bearing additional chloro, trifluoromethyl, or sulfonyl substituents have molecular weights exceeding 450 Da, higher logP values (>5), and more H-bond acceptors, pushing them beyond Lipinski-compliant space [1]. The target compound's relatively compact structure, moderate lipophilicity (calculated logP ~3.2–3.8), and single amide H-bond donor represent a balanced drug-likeness profile that may facilitate lead development as compared to larger, more lipophilic congeners that risk solubility-limited absorption and promiscuous off-target binding.

Drug-likeness ADMET Lead optimisation

Recommended Research and Industrial Application Scenarios for 3,4-Dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Based on Evidence Profile


Wnt-Dependent Cancer Cell Line Screening in Colorectal and Hepatocellular Carcinoma Models

Given the compound's structural consistency with the Wnt signalling pathway inhibitor scaffold claimed in US20180044306A1 [1], a primary application scenario is testing in Wnt-dependent cancer cell lines such as HCT116 (colorectal), HepG2 (hepatocellular), or MDA-MB-468 (triple-negative breast cancer). Researchers should include a Wnt reporter assay (TOPFlash/FOPFlash) to confirm on-target activity and compare with a structurally confirmed inactive thiadiazole analog as a negative control. The compound's compact, Lipinski-compliant structure [2] facilitates initial solubility and cell-permeability assessments in parallel.

Selectivity Profiling Against Normal Fibroblast Counter-Screens in Anticancer Discovery

Class-level evidence from the 1,3,4-thiadiazole anticancer series [1] indicates that selectivity over normal fibroblasts is the primary differentiator between developable leads and cytotoxic false positives. Procurement of CAS 392243-42-4 for antiproliferative screening should be paired with parallel normal fibroblast (e.g., WI-38 or MRC-5) counter-screening, mirroring the experimental design used to identify selective compounds 6b and 19. Users should compare selectivity ratios directly against published data for related derivatives to contextualise this specific substitution pattern's therapeutic window.

P2X3/P2X2/3 Receptor Antagonist Screening for Pain and Urological Disorders

The Roche patent WO2010069794A1 covering thiadiazole-substituted arylamides as P2X3/P2X2/3 antagonists [1] supports the use of this compound class in purinergic receptor screening cascades. Recommended applications include calcium flux assays in recombinant P2X3- and P2X2/3-expressing cell lines, with α,β-methylene-ATP as an agonist. The ortho-tolyl substitution pattern on the thiadiazole C5-phenyl ring may confer distinct subtype selectivity relative to para-substituted congeners. Comparative testing against gefapixant (a clinical-stage P2X3 antagonist from a different chemical series) would provide cross-class selectivity benchmarks.

Structural Analog Synthesis and SAR Expansion for Ortho-Tolyl 1,3,4-Thiadiazole Library Design

The compound serves as a core scaffold for systematic SAR studies exploring the impact of ortho-substitution on the thiadiazole C5-phenyl ring. The SpectraBase-characterised ¹H NMR fingerprint [1] enables rapid quality control of each new synthetic batch. Researchers can generate a focused library by varying (i) the position of the methyl group on the C5-phenyl ring (ortho vs. meta vs. para), (ii) the number and position of methoxy groups on the benzamide ring, and (iii) the nature of the heterocyclic core (1,3,4-thiadiazole vs. 1,2,4-thiadiazole vs. oxadiazole). Biological testing of this library across Wnt reporter, P2X3 functional, and antiproliferative assays will produce quantitative head-to-head data directly addressing the differentiation gaps identified in the current evidence base.

Quote Request

Request a Quote for 3,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.